

Foundational Studies of NO-711 in Neuroscience: A Technical Guide

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Compound of Interest

Compound Name: NO-711ME

Cat. No.: B15575918

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Introduction

NO-711, with the chemical name 1-(2-(((diphenylmethylene)amino)oxy)ethyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid hydrochloride, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[2] By blocking GAT-1, NO-711 effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2] This mechanism of action has positioned NO-711 as a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes in the central nervous system (CNS). Its foundational studies have paved the way for a deeper understanding of conditions characterized by GABAergic dysregulation, including epilepsy, neuropathic pain, and sleep disorders. This technical guide provides an in-depth overview of the core foundational studies of NO-711, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational preclinical studies of NO-711.

Table 1: In Vitro Potency and Selectivity of NO-711

Target	Species/Preparation	IC50 Value	Reference
GAT-1 GABA Uptake	Human	0.04 μ M	[3][4]
GAT-1 GABA Uptake	Synaptosomes	47 nM	[1]
GAT-2 GABA Uptake	Rat	171 μ M	[3][4]
GAT-3 GABA Uptake	Human	1700 μ M (1.7 mM)	[3][4]
BGT-1 (Betaine/GABA Transporter 1)	Human	622 μ M	[3][4]
Neuronal GABA Uptake	-	1238 nM (1.238 μ M)	[1]
Glial GABA Uptake	-	636 nM	[1]

Table 2: In Vivo Anticonvulsant Efficacy of NO-711

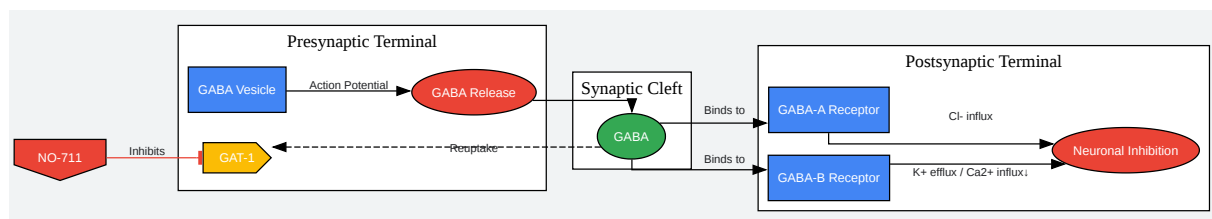
Seizure Model	Species	Endpoint	ED50 Value (i.p.)	Reference
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)	Mouse	Clonic Seizures	1.2 mg/kg	[1]
Pentylenetetrazole (PTZ)	Mouse	Tonic Seizures	0.72 mg/kg	[1]
Pentylenetetrazole (PTZ)	Rat	Tonic Seizures	1.7 mg/kg	[1]
Audiogenic Seizures	Mouse	Clonic and Tonic Seizures	0.23 mg/kg	[1]

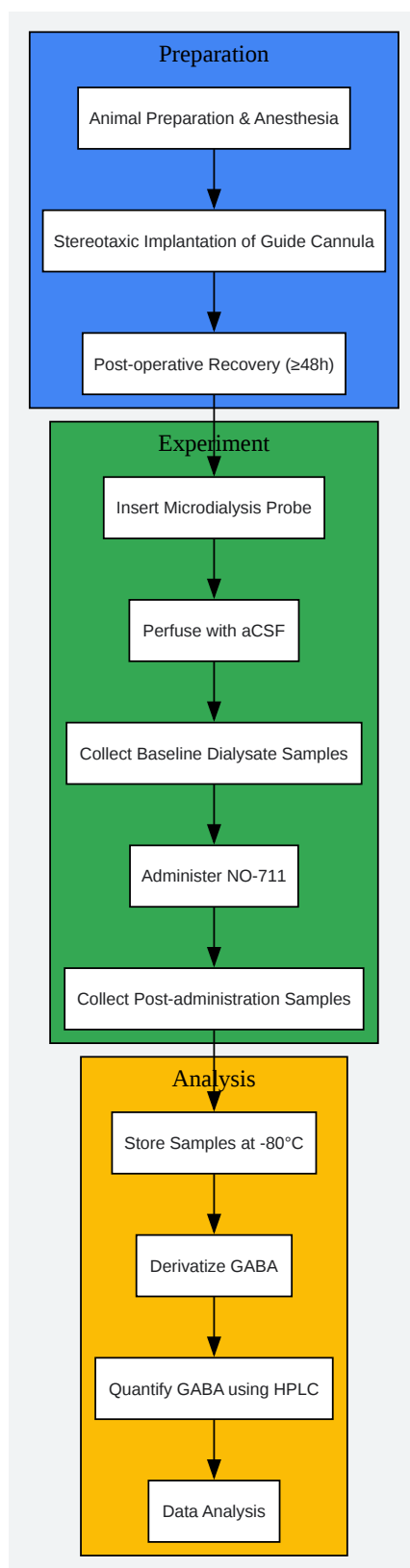
Table 3: In Vivo Behavioral Effects of NO-711 in Mice

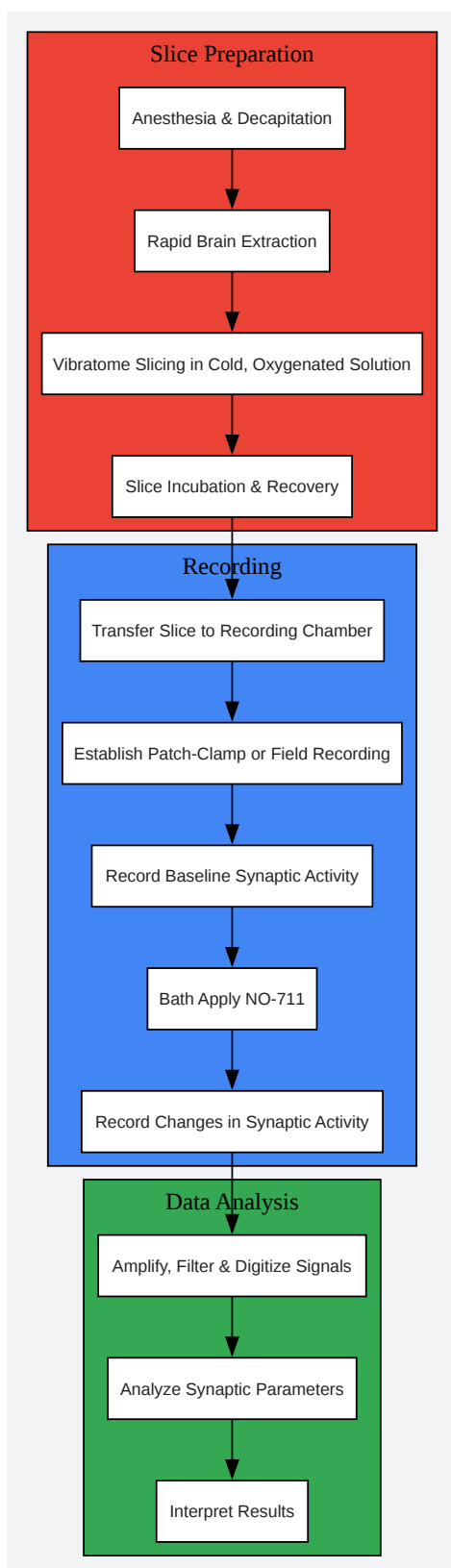
Behavioral Test	Endpoint	ED50 Value (i.p.)	Reference
Traction Test	Inhibition of Traction	23 mg/kg	[1]
Rotarod Test	Motor Impairment	10 mg/kg	[1]
Exploratory Locomotor Activity	Inhibition of Activity	45 mg/kg	[1]

Signaling Pathway

The primary mechanism of action of NO-711 is the inhibition of the GAT-1 transporter, which leads to an accumulation of GABA in the synaptic cleft and extrasynaptic space. This increased availability of GABA enhances its inhibitory effects on neuronal activity through the activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors.







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